

An In-Depth Technical Guide to γ -Carboxyethyl-hydroxychroman (γ -CEHC)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Gamma-CEHC
CAS No.:	178167-77-6
Cat. No.:	B222908

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This guide provides a comprehensive overview of γ -Carboxyethyl-hydroxychroman (γ -CEHC), a principal metabolite of γ -tocopherol, the most common dietary form of Vitamin E in the United States. While α -tocopherol is the predominant form of Vitamin E in tissues, recent research has illuminated the unique and physiologically significant roles of γ -tocopherol and its metabolites, warranting a deeper technical exploration.

Section 1: Core Molecular Identity of γ -CEHC

Full Name and Chemical Structure

Gamma-CEHC (γ -CEHC) is the common abbreviation for 2,7,8-trimethyl-2-(β -carboxyethyl)-6-hydroxychroman.[1] Its International Union of Pure and Applied Chemistry (IUPAC) name is 3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl)propanoic acid.[2] This molecule is a water-soluble metabolite of γ -tocopherol and is primarily excreted in the urine.[1][3]

Key Structural Identifiers:

- Molecular Formula: C₁₅H₂₀O₄
- SMILES: CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O[2]
- InChIKey: VMJQLPNCUPGMNQ-UHFFFAOYSA-N[2]
- Synonyms: LLU-alpha[2][4]

The structure consists of a chromanol ring, which is the core of all tocopherols, but with the long phytyl tail of its parent compound, γ -tocopherol, truncated and oxidized to a short carboxyethyl side chain. This structural change dramatically increases its water solubility, facilitating its transport in plasma and subsequent renal excretion.[5]

Section 2: Biochemical Origins and Metabolic Pathway

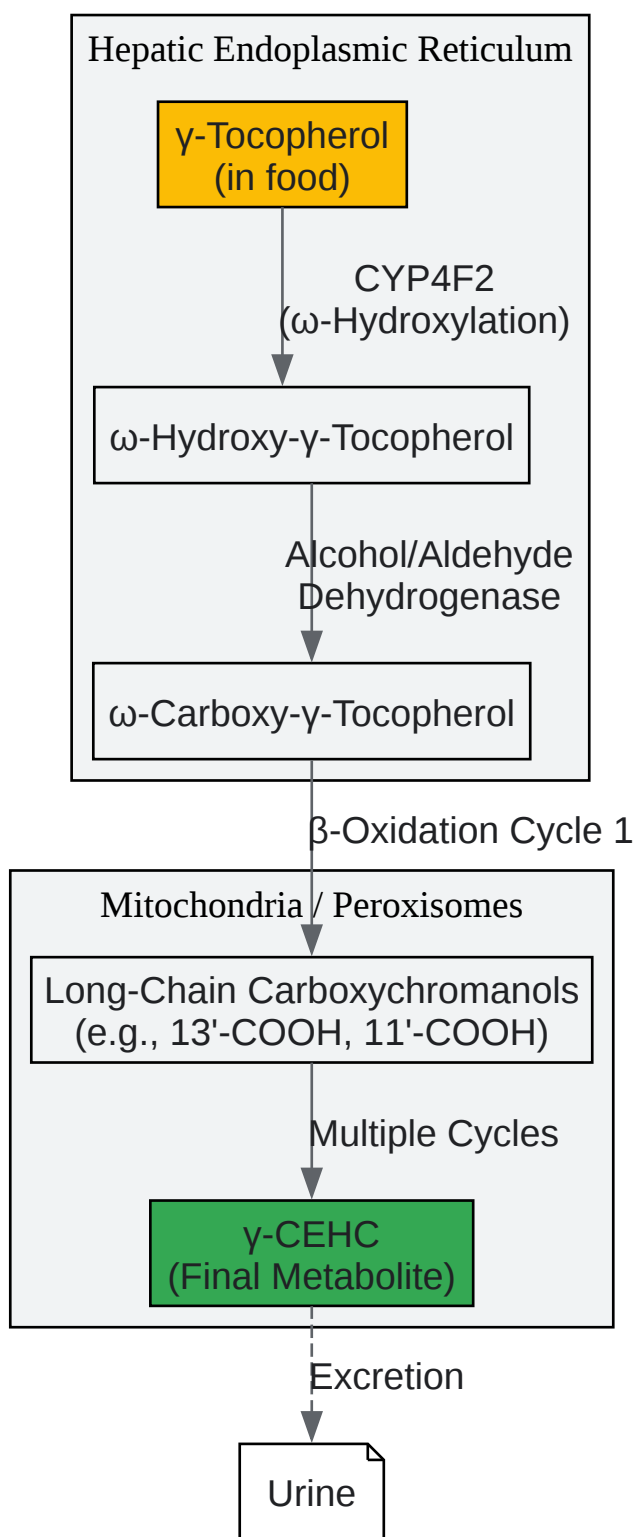
γ -CEHC is not ingested directly but is an endogenous product of hepatic metabolism of γ -tocopherol and, to a lesser extent, other vitamin E isoforms like γ -tocotrienol. The metabolic cascade is a catabolic process designed to clear excess vitamin E from the body.

The Vitamin E Metabolic Pathway

The transformation of γ -tocopherol into γ -CEHC is a multi-step process that occurs primarily in the liver.[4]

- ω -Hydroxylation: The process initiates with the hydroxylation of the terminal methyl group (ω -carbon) of the phytyl side chain of γ -tocopherol. This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP4F2.[4][6][7]
- β -Oxidation: Following the initial hydroxylation, the phytyl tail undergoes a series of successive β -oxidation cycles.[6][8] This process sequentially shortens the aliphatic side chain by removing two- or three-carbon units in each cycle.[6][7]
- Final Product Formation: After several cycles of β -oxidation, the long phytyl tail is reduced to the short carboxyethyl group, resulting in the formation of γ -CEHC.[6]

This metabolic pathway is a critical regulator of vitamin E homeostasis.[7] It is noteworthy that γ -tocopherol is metabolized more efficiently than α -tocopherol, leading to higher circulating levels and urinary excretion of γ -CEHC compared to its α -tocopherol-derived counterpart, α -CEHC.[3]



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Caption: Metabolic pathway of γ -Tocopherol to γ -CEHC.

Section 3: Physiological Functions and Mechanisms of Action

Once considered merely an excretory product, γ -CEHC is now recognized as a bioactive molecule with distinct physiological functions that differ from its parent compound.

Natriuretic Activity

A key and unique function of γ -CEHC is its natriuretic activity, meaning it promotes the excretion of sodium (Na^+) by the kidneys.^{[1][9]} This effect is specific to γ -CEHC; the corresponding metabolite from α -tocopherol (α -CEHC) does not exhibit this property.^{[1][9]} Studies in rats have demonstrated that administration of γ -tocopherol leads to a dose-dependent increase in urinary sodium excretion, which correlates directly with the urinary levels of γ -CEHC.^{[10][11][12]} This suggests γ -CEHC may play a role in blood pressure regulation and fluid balance, particularly in the context of high sodium intake.^[10]

Anti-Inflammatory Properties

Both γ -tocopherol and γ -CEHC possess anti-inflammatory properties.^[1] They have been shown to inhibit cyclooxygenase (COX) activity, an enzyme critical in the inflammatory pathway for producing prostaglandins.^[1] This action is another distinguishing feature from α -tocopherol, which does not inhibit this enzyme.^[1]

Antioxidant Activity

While the antioxidant capacity of γ -tocopherol is well-established, its metabolite γ -CEHC also retains antioxidant activity.^{[2][4]} Recent studies have shown that γ -CEHC can protect hepatocytes from oxidative stress-induced cytotoxicity. This cytoprotective effect is mediated, at least in part, by the upregulation of Heme Oxygenase-1 (HO-1) through the activation of the Nrf2 signaling pathway.^[4] This indicates that the antioxidant protection afforded by dietary γ -tocopherol is maintained even after its metabolism.^[4]

Section 4: Analytical Methodologies for Quantification

Accurate quantification of γ -CEHC in biological matrices like plasma and urine is essential for pharmacokinetic studies and for evaluating its role as a biomarker of vitamin E intake and status.[8]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are the primary techniques employed for the analysis of γ -CEHC.[3][13]

- HPLC: Often coupled with fluorescence or electrochemical detection, HPLC can separate and quantify CEHCs in biological fluids.[3]
- GC/MS: This method provides high sensitivity and specificity, allowing for the detection of low nanomolar concentrations in plasma.[13][14] It is particularly useful for studies involving stable isotope-labeled tracers to investigate metabolic pathways.[14]

Sample Preparation and Analysis: A Validating Protocol

The following protocol outlines a typical workflow for the quantification of γ -CEHC from human plasma using a mass spectrometry-based approach. The inclusion of an internal standard is critical for trustworthy and reproducible results.

Objective: To accurately measure γ -CEHC concentration in human plasma.

Materials:

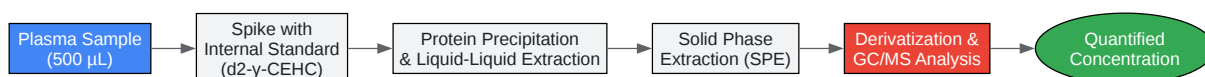
- Human plasma (minimum 500 μ L)[13][14]
- Deuterated γ -CEHC (d_2 - γ -CEHC) as an internal standard
- Methanol, HPLC-grade
- Hexane, HPLC-grade
- Solid Phase Extraction (SPE) cartridges
- Derivatizing agent (e.g., BSTFA with 1% TMCS for GC/MS)

- GC/MS or LC-MS/MS system

Step-by-Step Methodology:

- Internal Standard Spiking:
 - Causality: An internal standard, a structurally similar molecule with a different mass (like d2- γ -CEHC), is added at a known concentration to every sample at the beginning of the process. This accounts for any analyte loss during sample preparation and variability in instrument response, ensuring accuracy.
 - Action: To 500 μ L of plasma, add a precise amount of d2- γ -CEHC solution.
- Protein Precipitation & Liquid-Liquid Extraction:
 - Causality: Proteins in plasma can interfere with analysis and damage analytical columns. Methanol is used to precipitate them. Subsequent liquid-liquid extraction with a non-polar solvent like hexane isolates the lipid-soluble components, including γ -CEHC, from the aqueous phase.
 - Action: Add 1 mL of ice-cold methanol to the spiked plasma. Vortex vigorously for 1 minute. Centrifuge at 3000 x g for 10 minutes. Transfer the supernatant to a new tube. Add 2 mL of hexane, vortex, and centrifuge. Collect the upper organic layer. Repeat the hexane extraction.
- Solid Phase Extraction (SPE) - Purification:
 - Causality: SPE provides a more refined cleanup, removing interfering compounds that were not eliminated by the initial extraction. This enhances the signal-to-noise ratio and improves the limit of detection.
 - Action: Condition an SPE cartridge according to the manufacturer's instructions. Load the combined hexane extracts. Wash with a non-polar solvent to remove impurities. Elute the analyte of interest (γ -CEHC) with a more polar solvent.
- Derivatization (for GC/MS):

- Causality: γ -CEHC is not sufficiently volatile for GC analysis. Derivatization replaces the active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.
- Action: Evaporate the eluate to dryness under a stream of nitrogen. Add the derivatizing agent and heat at 60°C for 30 minutes.
- Instrumental Analysis (GC/MS or LC-MS/MS):
 - Causality: The mass spectrometer separates and detects ions based on their mass-to-charge ratio. By monitoring for the specific mass of the derivatized γ -CEHC and the internal standard, highly specific and sensitive quantification is achieved.
 - Action: Inject the derivatized sample into the GC/MS. Set the instrument to monitor for the specific ions corresponding to γ -CEHC and d2- γ -CEHC.
- Quantification and Data Validation:
 - Causality: A calibration curve, created by analyzing standards of known concentrations, is used to determine the concentration of γ -CEHC in the unknown sample. The ratio of the analyte peak area to the internal standard peak area is plotted against concentration.
 - Action: Prepare a series of calibration standards and process them alongside the unknown samples. Construct a calibration curve. Calculate the concentration of γ -CEHC in the plasma samples based on their peak area ratios relative to the curve. The linearity of the curve ($R^2 > 0.99$) validates the assay's performance over the desired concentration range.



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Caption: Experimental workflow for γ -CEHC quantification.

Section 5: Pharmacokinetic and Physiological Data

The study of γ -CEHC levels provides valuable insights into the pharmacokinetics of γ -tocopherol.

Parameter	Value	Biological Matrix	Source
Baseline Concentration	160.7 \pm 44.9 nmol/L	Human Plasma	[13][14]
Limit of Detection (GC/MS)	5 nmol/L	Human Plasma	[13][14]
Peak Excretion Time	9 hours post-ingestion	Human Urine	[15]

Following supplementation with γ -tocopherol, plasma concentrations of its metabolite, γ -CEHC, show a significant increase. For instance, after a single dose of vitamin E containing γ -tocopherol, an increase in serum γ -CEHC is observed, while the parent γ -tocopherol levels may decrease as it is metabolized.[3] This rapid metabolism and excretion underscore its role in regulating the body's levels of this particular vitamin E vitamer.[15][16]

Section 6: Conclusion and Future Directions

γ -CEHC has transitioned from being viewed as a simple metabolic byproduct to a bioactive molecule with unique and important physiological functions. Its natriuretic and anti-inflammatory properties, which are not shared by the more-studied α -tocopherol metabolite, suggest that γ -CEHC may contribute significantly to the health benefits associated with dietary γ -tocopherol.

Future research should focus on:

- Elucidating the precise molecular mechanisms behind its natriuretic effect.
- Investigating its therapeutic potential in conditions characterized by sodium retention and inflammation, such as hypertension and kidney disease.
- Further validating its use as a reliable biomarker for assessing γ -tocopherol status and metabolism in clinical and nutritional research.

The continued study of γ -CEHC is crucial for a complete understanding of vitamin E's role in human health and disease.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to γ -Carboxyethyl-hydroxychroman (γ -CEHC)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b222908/docs#an-in-depth-technical-guide-to-carboxyethyl-hydroxychroman-cehc\]](https://www.benchchem.com/product/b222908/docs#an-in-depth-technical-guide-to-carboxyethyl-hydroxychroman-cehc)

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